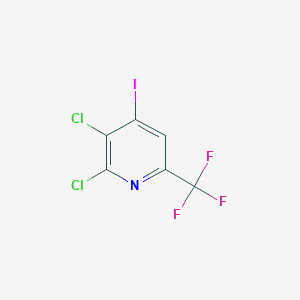

2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6HCl2F3IN |

|---|---|

Molecular Weight |

341.88 g/mol |

IUPAC Name |

2,3-dichloro-4-iodo-6-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C6HCl2F3IN/c7-4-2(12)1-3(6(9,10)11)13-5(4)8/h1H |

InChI Key |

FTHMZXVPUBNNJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N=C1C(F)(F)F)Cl)Cl)I |

Origin of Product |

United States |

Foundational & Exploratory

Polyhalogenated Trifluoromethylpyridines in Advanced Synthesis: A Technical Guide to 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone methodology in modern medicinal chemistry and agrochemical development. Among these privileged structures, trifluoromethylpyridines (TFMPs) are highly valued for imparting enhanced metabolic stability, improved lipophilicity, and unique protein-binding affinities 1[1].

This technical whitepaper provides an in-depth analysis of 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine (CAS: 1824318-20-8) , a densely functionalized, polyhalogenated building block. By exploiting the orthogonal reactivity of its distinct carbon-halogen bonds, synthetic chemists can execute precise, late-stage diversifications to generate complex molecular libraries for drug discovery and crop protection 2[2].

Structural & Physicochemical Profiling

The unique reactivity profile of 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine is dictated by its dense functionalization. The strongly electron-withdrawing trifluoromethyl (-CF 3 ) group at the C6 position significantly depletes the electron density of the pyridine π -system. This electron deficiency is further compounded by the halogens at C2, C3, and C4, rendering the ring highly susceptible to nucleophilic aromatic substitution (S N Ar) and transition-metal-catalyzed cross-coupling 3[3].

Table 1: Physicochemical and Structural Parameters

| Parameter | Specification |

| Chemical Name | 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine |

| CAS Registry Number | 1824318-20-8 |

| Molecular Formula | C 6 HCl 2 F 3 IN |

| Molecular Weight | 341.88 g/mol |

| Structural Motif | Polyhalogenated Trifluoromethylpyridine (TFMP) |

| Reactive Sites | C4 (Primary, C-I), C2/C3 (Secondary, C-Cl) |

| Storage Conditions | Inert atmosphere, 2-8°C, protect from light |

Mechanistic Reactivity & Regioselectivity

In polyhalogenated heterocycles, the site of oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)) is governed by the bond dissociation energy (BDE) of the carbon-halogen bonds. The C-I bond at the C4 position possesses the lowest BDE compared to the C-Cl bonds at C2 and C3.

-

Primary Activation (C4): The C4-I position undergoes rapid oxidative addition. The steric hindrance imparted by the adjacent C3-Cl is readily overcome by the extreme lability of the C-I bond.

-

Secondary Activation (C2/C3): Once the C4 position is functionalized, the remaining C-Cl bonds can be engaged using more forcing conditions (e.g., highly active dialkylbiaryl phosphine ligands like XPhos) for subsequent Buchwald-Hartwig or Suzuki-Miyaura couplings.

Figure 1: Regioselective cross-coupling pathway exploiting the orthogonal reactivity of C-I vs. C-Cl bonds.

Synthetic Methodologies & Workflows: Regioselective C4-Arylation

The following self-validating protocol details a regioselective Suzuki-Miyaura cross-coupling targeting the C4 position. To ensure experimental success, the causality behind each parameter is explicitly defined.

Protocol: C4-Selective Suzuki-Miyaura Coupling

-

Reagents: 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(dppf)Cl 2 (0.05 equiv), K 2 CO 3 (2.0 equiv).

-

Solvent System: 1,4-Dioxane / H 2 O (4:1 v/v).

Step-by-Step Workflow & Causality:

-

Reaction Assembly & Degassing: Combine the pyridine substrate, boronic acid, and K 2 CO 3 in the solvent mixture. Sparge the solution with Argon for 15 minutes prior to catalyst addition.

-

Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes and promotes oxidative homocoupling of the boronic acid. Degassing ensures maximum catalyst turnover.

-

-

Catalyst Addition & Heating: Add Pd(dppf)Cl 2 and heat the reaction to 80°C for 4-6 hours.

-

Causality: Pd(dppf)Cl 2 is selected because the bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step—a critical requirement when dealing with highly electron-deficient, sterically hindered pyridine intermediates. The temperature is strictly capped at 80°C to prevent premature activation (protodehalogenation) of the C2/C3 C-Cl bonds, ensuring the system remains self-validating for C4-selectivity.

-

-

Reaction Quench & Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine.

-

Causality: The biphasic quench removes the inorganic salts (K 2 CO 3 ) and polar dioxane. The brine wash breaks any emulsions formed by the palladium byproducts, driving the product entirely into the organic phase.

-

-

Purification: Concentrate the organic layer and purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Causality: The C4-arylated product will exhibit a distinct Rf shift compared to the highly non-polar starting material, allowing for straightforward isolation and visual validation of reaction completion.

-

Applications in Drug Development & Agrochemicals

The TFMP motif is recognized as a "privileged scaffold" across life science industries 4[4].

-

Agrochemicals: The high lipophilicity of the -CF 3 group enhances cuticular penetration in plants and insects. TFMP derivatives are foundational to blockbuster agrochemicals such as the herbicide fluazifop-butyl and the insecticide sulfoxaflor 3[3].

-

Pharmaceuticals: In drug discovery, the TFMP ring acts as a bioisostere for phenyl or standard pyridine rings, often improving metabolic stability against cytochrome P450 oxidation. Recent FDA approvals, such as the oncology drug Enasidenib, heavily feature trifluoromethylpyridine rings to dictate crucial hydrogen and tetrel bonding within the target protein's active site 5[5].

Figure 2: Tiered diversification workflow for TFMP-based library generation in drug discovery.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients | PMC - National Institutes of Health | 1

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications | 2

-

Trifluoromethylpyridine: Its chemistry and applications | Research Outreach | 3

-

Synthesis and application of trifluoromethylpyridines as a key structural motif | ResearchGate |4

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI | 5

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine molecular weight

An In-Depth Technical Guide on 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of 2,3-dichloro-4-iodo-6-(trifluoromethyl)pyridine, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. We will deconstruct its molecular structure to accurately determine its molecular weight, explore its predicted physicochemical properties based on analog data, and discuss its synthetic pathways. Furthermore, this guide will delve into the reactivity of its key functional groups, its potential applications as a building block in drug discovery and crop protection, and essential safety and handling protocols. This document serves as a foundational resource for scientists and professionals engaged in the synthesis and application of complex pyridine derivatives.

Part 1: Molecular Weight Determination and Structural Analysis

The precise molecular weight of a compound is a fundamental physical constant, critical for stoichiometric calculations in synthesis, analytical characterization, and regulatory documentation. The molecular weight of 2,3-dichloro-4-iodo-6-(trifluoromethyl)pyridine is derived directly from its molecular formula, which is determined by its constituent atoms.

Molecular Formula Derivation

The systematic IUPAC name "2,3-dichloro-4-iodo-6-(trifluoromethyl)pyridine" precisely defines the molecular structure:

-

Pyridine Core : A six-membered aromatic heterocycle containing one nitrogen atom (C₅H₅N).

-

Substituents :

-

Two chlorine atoms at positions 2 and 3.

-

One iodine atom at position 4.

-

One trifluoromethyl group (-CF₃) at position 6.

-

The pyridine ring has five carbon and one nitrogen atom. Four of the five hydrogen atoms on the pyridine core are substituted. The trifluoromethyl group adds an additional carbon atom. Therefore, the molecular formula is calculated as C₆HCl₂F₃IN . An isomer with the same formula, 2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine, has a reported molecular weight of 341.9 g/mol .[1]

Calculation of Molar Mass

The molar mass (or molecular weight) is the sum of the atomic weights of all atoms in the molecule.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 1 | 1.008 | 1.008 |

| Chlorine | Cl | 2 | 35.453 | 70.906 |

| Fluorine | F | 3 | 18.998 | 56.994 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Total | 341.885 |

The calculated molecular weight of 2,3-dichloro-4-iodo-6-(trifluoromethyl)pyridine is 341.89 g/mol .

Molecular Structure Visualization

The following diagram illustrates the relationship between the core structure and its substituents, which collectively determine the final molecular weight.

Caption: Breakdown of the molecular components contributing to the final structure.

Part 2: Physicochemical & Spectroscopic Profile

| Property | Value / Description | Source / Basis |

| Molecular Formula | C₆HCl₂F₃IN | Calculated |

| Molecular Weight | 341.89 g/mol | Calculated |

| Exact Mass | 340.8485 g/mol | Calculated (using monoisotopic masses) |

| Physical Form | Expected to be a solid at room temperature. | Based on analogs like 2-chloro-4-iodo-6-(trifluoromethyl)pyridine.[2] |

| Purity | Typically >97% for research-grade chemicals. | Based on supplier data for related compounds.[2] |

| Storage | Store refrigerated (2-8°C), under an inert atmosphere, and protected from light. | Common practice for halogenated, complex organic molecules.[3] |

Spectroscopic Analysis (Predicted)

-

¹H NMR : The spectrum is expected to be simple, showing a single singlet for the lone aromatic proton on the pyridine ring. For the related compound 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, two singlets are observed at δ 8.39 and δ 8.34, corresponding to the two aromatic protons. For the title compound, a single peak would be anticipated.

-

¹³C NMR : The spectrum would show six distinct signals for the six carbon atoms (five in the aromatic ring and one in the -CF₃ group). The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

-

Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The base peak would correspond to the monoisotopic mass of the most abundant isotopes.

Part 3: Chemical Synthesis & Reactivity

Synthetic Strategies

The synthesis of highly substituted trifluoromethylpyridines is a multi-step process that typically starts from simpler, commercially available picoline (methylpyridine) isomers.[4][5] The key transformations involve:

-

Chlorination of the Methyl Group : Radical chlorination to convert the methyl group into a trichloromethyl (-CCl₃) group.

-

Halogen Exchange (Fluorination) : Substitution of chlorine atoms in the -CCl₃ group with fluorine using a fluorine source like hydrogen fluoride (HF), often with a metal halide catalyst, to form the trifluoromethyl (-CF₃) group.[6][7]

-

Nuclear Chlorination/Iodination : Introduction of halogen atoms directly onto the pyridine ring. This can be a challenging step requiring specific reaction conditions to control regioselectivity.

A generalized workflow for producing such compounds is outlined below.

Caption: Generalized synthetic workflow for trifluoromethylpyridine derivatives.

Reactivity Profile

The chemical behavior of this molecule is dictated by its functional groups:

-

Nucleophilic Aromatic Substitution : The chlorine atoms, particularly at the 2- and 6-positions of a pyridine ring, are susceptible to displacement by nucleophiles. This makes the compound a versatile intermediate for introducing other functional groups.[8]

-

Cross-Coupling Reactions : The iodo-substituent is an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of carbon-carbon or carbon-heteroatom bonds. Halogenated pyridines are noted as attractive building blocks for these methodologies.[9]

-

Influence of the -CF₃ Group : The trifluoromethyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution.[8] In a biological context, the -CF₃ group often enhances metabolic stability, cell membrane permeability, and binding affinity to target proteins.[8][10]

Part 4: Applications in Research & Development

Trifluoromethylpyridine (TFMP) derivatives are crucial structural motifs in modern chemistry, valued for the unique physicochemical properties conferred by the fluorine atoms and the pyridine moiety.[4][5]

-

Agrochemicals : Many commercial pesticides and herbicides feature a TFMP core. The fungicide Fluazinam, for instance, is synthesized from the related intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF).[5][6] These compounds are effective due to their potent biological activity and metabolic stability in the field.

-

Pharmaceuticals : The TFMP moiety is present in numerous FDA-approved drugs and clinical candidates.[4][10] Its inclusion can significantly improve a drug's pharmacological profile.[8] The ability to use this molecule as a scaffold for building more complex structures via cross-coupling and substitution makes it highly valuable in the synthesis of novel therapeutic agents, including kinase inhibitors for oncology research.[11]

Part 5: Safety & Handling

While a specific Safety Data Sheet (SDS) for 2,3-dichloro-4-iodo-6-(trifluoromethyl)pyridine is not available, the hazard profile can be inferred from closely related chlorinated and trifluoromethylated pyridines.[12][13][14]

| Hazard Class | GHS Statement | Description |

| Acute Toxicity | H302, H332 | Harmful if swallowed or if inhaled.[13][15] |

| Skin Irritation | H315 | Causes skin irritation.[13][15] |

| Eye Irritation | H319 | Causes serious eye irritation.[13][15] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[15] |

Recommended Precautions

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[16]

-

Handling : Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][13]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.[16]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine is a specialized chemical intermediate with a calculated molecular weight of 341.89 g/mol . Its highly functionalized structure, featuring multiple reactive halogen sites and a metabolically robust trifluoromethyl group, makes it a prime building block for the synthesis of advanced agrochemicals and pharmaceuticals. While detailed experimental data for this specific isomer is sparse, a comprehensive understanding of its properties, synthesis, and safety can be established through the analysis of related compounds. This guide provides the foundational knowledge necessary for researchers to effectively and safely utilize this potent molecule in their development programs.

References

-

Chemazone. (n.d.). 2,3-dichloro-6-iodo-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Cohizon Life Sciences. (2025, January 4). Safety Data Sheet: 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 146-155. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). The Chemical Properties and Applications of 2,4-Dichloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

- Schioetz, M., et al. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents (WO2014198278A1).

- European Patent Office. (1984). Preparation of (trifluoromethyl)pyridines. Google Patents (EP 0110690 A1).

-

Labochema. (2024, November 4). Safety Data Sheet: 2,6-Dichloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Annadate, P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6701. Retrieved from [Link]

-

Chemsrc. (2025, August 28). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-4-iodo-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Reda, S. E., & Ibrahim, H. E. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Al-Azhar Journal of Pharmaceutical Sciences, 67(1), 1-21. Retrieved from [Link]

Sources

- 1. chemazone.com [chemazone.com]

- 2. 2-chloro-4-iodo-6-(trifluoromethyl)pyridine | 205444-22-0 [sigmaaldrich.com]

- 3. 205444-22-0|2-Chloro-4-iodo-6-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. nbinno.com [nbinno.com]

- 9. cohizon.com [cohizon.com]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | C6H2ClF3IN | CID 10859785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

Navigating the Physicochemical Landscape of Novel Pyridine Derivatives: A Technical Guide for Drug Development

Executive Summary

The strategic incorporation of highly functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry. These heterocycles are privileged structures in a multitude of approved therapeutics. The compound 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine represents a novel chemical entity with potential applications in drug discovery and agrochemical development. However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined physical property data for this specific molecule.

This guide is designed for researchers, scientists, and drug development professionals who encounter such data-scarce, yet potentially valuable, compounds. Rather than focusing on a single, uncharacterized molecule, we will provide a robust framework for the determination and interpretation of key physical properties essential for advancing a novel compound through the drug discovery pipeline. We will use the closely related and well-documented compound, 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine (CAS RN: 205444-22-0) , as a practical case study to illustrate these principles and methodologies.

This document will delve into the causality behind the selection of specific analytical techniques and provide self-validating experimental protocols. By understanding how and why these properties are measured, and their profound impact on a compound's ultimate developability, researchers can make more informed decisions in lead optimization and candidate selection.

The Imperative of Physicochemical Characterization in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory bench to a clinical candidate is fraught with challenges. A significant portion of this attrition is due to suboptimal physicochemical properties, which govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] Properties such as solubility, lipophilicity, and ionization state are not mere data points; they are critical determinants of a compound's bioavailability, target engagement, and potential for off-target toxicity.[3][4] Early and accurate characterization of these parameters is, therefore, not just a recommendation but a foundational necessity for any successful drug development program.[5]

The trifluoromethyl group, a key feature of our topic compound, is known to significantly influence a molecule's metabolic stability, lipophilicity, and acidity (pKa), making a thorough physicochemical workup even more critical.[1][3]

Core Physical Properties: A Methodological Deep Dive

In this section, we will explore the core physical properties, their significance, and the state-of-the-art methodologies for their determination. The data for our illustrative example, 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine, is summarized in the table below.

| Property | Value | Source |

| CAS Registry Number | 205444-22-0 | [6] |

| Molecular Formula | C₆H₂ClF₃IN | [7] |

| Molecular Weight | 307.44 g/mol | [7] |

| Physical Form | White to Yellow Solid | [7] |

| Melting Point | 94-95 °C | [6] |

| Boiling Point (Predicted) | 231 °C | [6] |

| Density (Predicted) | ~2.0 g/cm³ | [8] |

| pKa (Predicted) | -4.47 ± 0.10 | [6] |

Molecular Weight and Form

Significance: The molecular weight is a fundamental property calculated from the molecular formula. It is a critical parameter for all stoichiometric calculations, including solution preparation and reaction monitoring. The physical form (e.g., solid, liquid, oil) at ambient temperature dictates handling, storage, and formulation strategies. For our example compound, its solid form is typical for a molecule of its size and complexity at room temperature.[7]

Methodology:

-

Molecular Weight: Determined by high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement that can also confirm the elemental composition.

-

Physical Form: Determined by simple visual inspection at standard temperature and pressure (STP).

Melting Point

Significance: The melting point is a crucial indicator of a compound's purity and the stability of its crystal lattice.[9][10] A sharp, defined melting range is characteristic of a pure crystalline solid, whereas a broad and depressed melting range often signifies the presence of impurities.[11][12] This property is vital for quality control and for identifying potential polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, including solubility and stability.[9][13]

Experimental Protocol: Digital Melting Point Apparatus

The determination of a melting point is a foundational experiment in chemical characterization. The use of a digital apparatus enhances accuracy and reproducibility.

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: The capillary tube is placed into the heating block of the apparatus. A starting temperature, ending temperature, and ramp rate (e.g., 2 °C/min for a fine measurement) are programmed.

-

Measurement: The instrument heats the sample, and the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility

Significance: Aqueous solubility is arguably one of the most critical physicochemical properties for a drug candidate.[2][14] A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target. Poor solubility can lead to low bioavailability, unreliable in vitro assay results, and significant formulation challenges.[2][] It is essential to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. This high-throughput assay mimics early drug discovery screening conditions.[5][14][16]

-

Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution with an excess of the solid material. This is a more time-consuming but definitive measure, crucial for later-stage development.[17][18][19]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO), typically 10 mM.

-

Dilution: Add a small aliquot of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

-

Incubation: The plate is shaken at room temperature for a set period (e.g., 2 hours).

-

Detection of Precipitation: The plate is analyzed using nephelometry (light scattering) or UV-Vis spectroscopy to detect the formation of a precipitate. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.[16]

Caption: High-Throughput Kinetic Solubility Workflow.

Ionization Constant (pKa)

Significance: The pKa is the pH at which a compound exists as 50% ionized and 50% neutral species.[20] For a pyridine derivative, the pKa refers to the acidity of its conjugate acid (the protonated pyridinium ion). The electron-withdrawing trifluoromethyl and chloro groups on our example compound are predicted to significantly lower the basicity of the pyridine nitrogen, resulting in a very low pKa.[3][6] This means the compound will be overwhelmingly in its neutral form at physiological pH (~7.4). The ionization state of a drug profoundly affects its solubility, permeability across biological membranes, and binding to its target.[21][22]

Experimental Protocol: Potentiometric Titration

This is a classic and highly accurate method for pKa determination.[21]

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often with a co-solvent like methanol for less soluble compounds).

-

Titration: The solution is titrated with a standardized acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of this curve.

For compounds with very low or high pKa values or poor solubility, alternative methods like UV-metric or NMR-based titrations are employed.[20][23]

Lipophilicity (LogP/LogD)

Significance: Lipophilicity, the "greasiness" of a molecule, is a critical parameter that influences solubility, permeability, metabolic stability, and plasma protein binding.[24] It is typically measured as the partition coefficient (LogP) or distribution coefficient (LogD).

-

LogP: The ratio of the concentration of the neutral species of a compound in a biphasic system of n-octanol and water.[24]

-

LogD: The ratio of the concentration of all species (neutral and ionized) at a specific pH, typically physiological pH 7.4. For a compound like our example that is neutral at pH 7.4, LogP ≈ LogD₇.₄.[]

An optimal range of lipophilicity is often sought in drug design; too low, and the compound may not cross cell membranes, too high, and it may have poor solubility and be rapidly metabolized.[26]

Experimental Protocol: Shake-Flask Method

Considered the "gold standard," this method directly measures the partitioning of a compound.[24][27]

-

System Preparation: Equal volumes of n-octanol and pH-buffered water are mixed and allowed to pre-saturate.

-

Partitioning: The test compound is added to the biphasic system, and the mixture is shaken vigorously until equilibrium is reached (can take several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

-

Calculation: LogP is calculated as the base-10 logarithm of the concentration ratio (octanol/aqueous).

For higher throughput, methods based on reverse-phase high-performance liquid chromatography (RP-HPLC) are often used to estimate LogP based on a compound's retention time.[28][29][30]

Caption: Shake-Flask Method for LogP Determination.

Spectroscopic Characterization

Spectroscopic data is not a physical property in the same vein as the others, but it is the cornerstone of structural verification. For any novel compound, a full suite of spectroscopic data is required to unambiguously confirm its identity and purity.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Significance: NMR is the most powerful technique for elucidating the structure of an organic molecule.[31][32] ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR details the carbon framework. For pyridine derivatives, the chemical shifts of the aromatic protons are highly diagnostic.[31][33] For our example compound, one would expect to see two distinct signals in the aromatic region of the ¹H NMR spectrum, corresponding to the two protons on the pyridine ring.[34]

3.2. Mass Spectrometry (MS)

Significance: MS provides the molecular weight of a compound and, through fragmentation patterns, can offer further structural information. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a novel molecule by providing a highly accurate mass-to-charge ratio. The presence of chlorine and iodine atoms in our example compound would produce a characteristic isotopic pattern in the mass spectrum, serving as a key diagnostic feature.

Conclusion and Forward Outlook

While the specific physical properties of 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine remain to be experimentally determined, the framework laid out in this guide provides a clear and robust pathway for its characterization. By employing these validated methodologies, researchers can systematically evaluate any new chemical entity, transforming an unknown substance into a well-understood candidate with a predictable pharmacokinetic profile. The case study of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine highlights the types of data that are essential for decision-making in drug discovery. A thorough understanding of not just the values, but the methods and their implications, empowers scientists to design and select molecules with a higher probability of success, ultimately accelerating the development of new and effective medicines.

References

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved March 7, 2026, from [Link]

-

Laboratory Equipment. (n.d.). What is Melting Point Apparatus. Retrieved March 7, 2026, from [Link]

-

Trajkovic, J., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved March 7, 2026, from [Link]

-

AS Chemical Laboratories Inc. (n.d.). Melting point. Retrieved March 7, 2026, from [Link]

-

Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved March 7, 2026, from [Link]

-

AELAB. (2024, July 1). What is a Melting Point Device?. Retrieved March 7, 2026, from [Link]

-

Sygnature Discovery. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery. Retrieved March 7, 2026, from [Link]

-

Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. Retrieved March 7, 2026, from [Link]

-

PubMed Central (PMC). (2021, May 20). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved March 7, 2026, from [Link]

-

Creative Biolabs. (2019, December 27). Solubility Assessment Service. Retrieved March 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. Retrieved March 7, 2026, from [Link]

-

Creative Bioarray. (n.d.). Lipophilicity and pKa Assays. Retrieved March 7, 2026, from [Link]

-

PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Retrieved March 7, 2026, from [Link]

-

Chemsrc. (2025, August 28). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. Retrieved March 7, 2026, from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

-

IJIRSS. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved March 7, 2026, from [Link]

-

PubMed. (2009, March 15). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Retrieved March 7, 2026, from [Link]

-

PubMed. (2021, May 20). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved March 7, 2026, from [Link]

-

IDEAS/RePEc. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved March 7, 2026, from [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved March 7, 2026, from [Link]

-

Encyclopedia MDPI. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved March 7, 2026, from [Link]

-

DMPK. (2023, December 19). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved March 7, 2026, from [Link]

- Google Books. (n.d.). Structure Elucidation By NMR In Organic Chemistry.

-

ECETOC. (n.d.). assessment of reverse - phase. Retrieved March 7, 2026, from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved March 7, 2026, from [Link]

-

Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved March 7, 2026, from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved March 7, 2026, from [Link]

-

PubMed. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved March 7, 2026, from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved March 7, 2026, from [Link]

-

PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. Retrieved March 7, 2026, from [Link]

-

Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Retrieved March 7, 2026, from [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved March 7, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved March 7, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). A High-Throughput Method for Lipophilicity Measurement. Retrieved March 7, 2026, from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. 205444-22-0 | CAS DataBase [m.chemicalbook.com]

- 7. 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | 205444-22-0 [sigmaaldrich.com]

- 8. CAS#:205444-22-0 | 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. aschemicals.com [aschemicals.com]

- 11. mrclab.com [mrclab.com]

- 12. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 13. aelabgroup.com [aelabgroup.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. raytor.com [raytor.com]

- 20. ijirss.com [ijirss.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]

- 26. researchgate.net [researchgate.net]

- 27. encyclopedia.pub [encyclopedia.pub]

- 28. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 29. ecetoc.org [ecetoc.org]

- 30. researchgate.net [researchgate.net]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. smbstcollege.com [smbstcollege.com]

- 33. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 34. 2-CHLORO-4-IODO-6-(TRIFLUOROMETHYL)PYRIDINE | 205444-22-0 [chemicalbook.com]

2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine structure and nomenclature

An In-depth Technical Guide: 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of the structure, properties, synthesis, and potential applications of 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine. As a highly functionalized heterocyclic compound, it represents a versatile building block for creating novel chemical entities in medicinal chemistry and agrochemical research.

Core Identity: Nomenclature and Structural Analysis

The precise arrangement of substituents on the pyridine core is critical to the molecule's reactivity and its utility in synthesis. Understanding its formal nomenclature and key structural identifiers is the foundation for its application.

IUPAC Nomenclature and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine . This name systematically describes the substitution pattern on the pyridine ring:

-

Pyridine: The core is a six-membered aromatic heterocycle containing one nitrogen atom.

-

2,3-Dichloro-: Two chlorine atoms are attached to the carbon atoms at positions 2 and 3.

-

4-iodo-: An iodine atom is attached to the carbon atom at position 4.

-

6-(trifluoromethyl)-: A trifluoromethyl (-CF₃) group is attached to the carbon atom at position 6.

The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise.

Chemical Structure Visualization

The two-dimensional structure of the molecule is presented below, illustrating the spatial relationship of the substituents.

Key Structural and Chemical Identifiers

Quantitative data for this specific molecule is not widely published. The table below compiles calculated values and identifiers based on its structure.

| Identifier | Value | Source |

| Molecular Formula | C₆HCl₂F₃IN | Calculated |

| Molecular Weight | 341.89 g/mol | Calculated |

| Monoisotopic Mass | 340.8482 Da | Calculated |

| SMILES | C1=C(C(=C(N=C1C(F)(F)F)Cl)Cl)I | Generated |

| InChIKey | Generated from structure | Generated |

Physicochemical Properties and Safe Handling

While specific experimental data for 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine is scarce, its properties can be reliably inferred from closely related halogenated trifluoromethylpyridines.

Predicted Physicochemical Data

The following properties are estimated based on analogous compounds found in chemical databases. These values are for guidance and should be confirmed experimentally.

| Property | Predicted Value | Context from Analogues |

| Physical State | Solid | Related compounds like 2-chloro-4-iodo-6-(trifluoromethyl)pyridine are solids.[1] |

| Melting Point | 90-100 °C | 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine has a melting point of 94-95°C.[2] |

| Boiling Point | >200 °C at 760 mmHg | 2,6-Dichloro-3-(trifluoromethyl)pyridine has a boiling point of 194-196°C.[3] |

| Solubility | Low water solubility | Halogenated pyridines generally exhibit low solubility in water. |

| Density | ~2.0 g/cm³ | The density of 2,6-dichloro-3-(trifluoromethyl)pyridine is 2.008 g/mL.[3] |

Safety Profile and Handling Protocols

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the hazard profiles of structurally similar chemicals, a high degree of caution is warranted.[4][5] The trifluoromethylpyridine scaffold, especially when polyhalogenated, presents several potential hazards.

Trustworthiness in Practice: A Self-Validating Safety Approach Assume the compound is toxic and an irritant until proven otherwise. This conservative approach ensures the highest level of safety.

Recommended Laboratory Practices:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166), a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

-

Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[7] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly sealed to prevent moisture ingress and sublimation.

-

Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material like sand or vermiculite and collect it in a sealed container for chemical waste disposal.[7]

-

Disposal: Dispose of waste material at a licensed chemical destruction facility.[6] Do not allow the substance to enter drains or waterways.[6]

Synthesis and Chemical Reactivity

The strategic placement of four different substituents on the pyridine ring makes this molecule a challenging but valuable synthetic target. Its reactivity is governed by the interplay of these functional groups.

Rationale for Synthetic Strategy

The synthesis of polysubstituted pyridines requires careful regiochemical control. A plausible synthetic route would involve the sequential functionalization of a simpler pyridine precursor. The trifluoromethyl group is typically introduced early in the synthesis, either by building the ring from a trifluoromethyl-containing precursor or by fluorinating a trichloromethyl group on a pre-formed pyridine ring.[8][9] The halogens can then be introduced via electrophilic halogenation or directed ortho-metalation pathways. The iodo group, being the most reactive halogen in cross-coupling reactions, is often introduced in a later step.

Proposed Synthetic Workflow

A potential synthesis could start from a commercially available dichlorinated trifluoromethylpyridine and proceed via a directed metalation-iodination sequence. This method provides excellent regiocontrol.

Experimental Protocol (Hypothetical):

-

Preparation: In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,3-dichloro-6-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of Lithium diisopropylamide (LDA) dropwise. The rationale for using LDA at low temperatures is to achieve kinetic deprotonation at the most acidic ring position (C4), directed by the adjacent chloro and trifluoromethyl groups, while avoiding side reactions.

-

Reaction Monitoring: Stir the resulting solution at -78 °C for 1-2 hours. The formation of the lithiated intermediate can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR.

-

Iodination: Add a solution of iodine (I₂) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Quenching and Workup: After stirring for an additional hour, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine. Allow the mixture to warm to room temperature.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the target compound.

Reactivity and Synthetic Utility

The molecule possesses three distinct reactive "handles" for further chemical modification, making it a highly versatile intermediate.

-

Iodine at C4: The C-I bond is the most labile of the carbon-halogen bonds, making it the primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, alkyl, or amino groups at this position.

-

Chlorine at C2/C3: The C-Cl bonds are less reactive than the C-I bond, allowing for selective cross-coupling at the C4 position. However, under more forcing conditions, the C-Cl bonds can also participate in cross-coupling or nucleophilic aromatic substitution (SₙAr) reactions.

-

Trifluoromethyl Group at C6: The -CF₃ group is a strong electron-withdrawing group. Its presence enhances the lipophilicity of the molecule and can improve metabolic stability, properties that are highly desirable in drug candidates.[10]

Applications in Research and Drug Development

Trifluoromethylpyridine (TFMP) derivatives are integral components in modern chemistry, with established roles in both agriculture and medicine.[8][11]

A Key Building Block for Complex Molecules

This compound serves as a scaffold for generating libraries of complex molecules. The orthogonal reactivity of its halogen atoms allows for stepwise, site-selective functionalization. This is a powerful strategy in lead optimization, where different substituents can be systematically introduced to probe structure-activity relationships (SAR).

Sources

- 1. 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine | 1221171-96-5 [sigmaaldrich.com]

- 2. CAS#:205444-22-0 | 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]

- 3. 2,6-Dichloro-3-(trifluoromethyl)pyridine 98 55304-75-1 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | C6H2ClF3IN | CID 10859785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acrospharma.co.kr [acrospharma.co.kr]

- 7. cohizon.com [cohizon.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. mdpi.com [mdpi.com]

- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

The Strategic Functionalization of 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine: A Blueprint for Orthogonal Reactivity

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the modern landscape of pharmaceutical and agrochemical design, polyhalogenated heterocycles serve as privileged scaffolds. Among these, 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine stands out as a premium building block. Its unique chemical formula, C₆HCl₂F₃IN , encapsulates a highly programmable synthetic canvas. By strategically positioning three distinct halogens (F, Cl, I) across four sites, this molecule offers unparalleled orthogonal reactivity. This whitepaper deconstructs the electronic topography of C₆HCl₂F₃IN and provides field-proven, self-validating protocols for its site-selective functionalization.

Molecular Architecture & Physicochemical Profile

The empirical formula C₆HCl₂F₃IN translates to a heavily substituted pyridine ring where only the C5 position retains a proton. The presence of the trifluoromethyl (-CF₃) group at C6 profoundly alters the molecule's lipophilicity, metabolic stability, and electronic distribution.

Table 1: Physicochemical Properties of C₆HCl₂F₃IN

| Property | Value / Description |

| IUPAC Name | 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine |

| Chemical Formula | C₆HCl₂F₃IN |

| Molecular Weight | 341.88 g/mol |

| Exact Mass | 340.84 g/mol |

| Isotopic Signature (MS) | 9:6:1 ratio (indicative of two Cl atoms) |

| Hydrogen Count | 1 (Located at the C5 position) |

| Key Reactive Sites | C4 (Oxidative Addition), C2 (SNAr) |

Electronic Topography and Orthogonal Reactivity (E-E-A-T Analysis)

To master the functionalization of C₆HCl₂F₃IN, one must understand the causality behind its reactivity. The molecule does not react randomly; it follows a strict hierarchy dictated by Bond Dissociation Energies (BDEs) and Lowest Unoccupied Molecular Orbital (LUMO) localization.

-

Site 1: C4-Iodine (The Oxidative Addition Vanguard): According to theoretical bond dissociation energy studies on halo-heterocycles , the C-I bond is the weakest (~65 kcal/mol vs ~85 kcal/mol for C-Cl). In palladium-catalyzed cross-coupling, the electron-rich Pd(0) catalyst will chemoselectively undergo oxidative addition at the C4-I bond. The strong electron-withdrawing nature of the para-CF₃ group further accelerates this step.

-

Site 2: C2-Chlorine (The SNAr Hotspot): Once the iodine is replaced, the C2-Cl bond becomes the primary target for Nucleophilic Aromatic Substitution (SNAr). The causality here is purely electronic: C2 is ortho to the highly electronegative pyridine nitrogen. Upon nucleophilic attack, the nitrogen atom stabilizes the resulting anionic Meisenheimer complex .

-

Site 3: C3-Chlorine (The Inert Anchor): The C3 position is meta to the pyridine nitrogen. Consequently, it does not benefit from the same resonance stabilization during nucleophilic attack. It remains largely inert under standard SNAr conditions, serving as a structural placeholder or a target for harsh late-stage functionalization.

Table 2: Comparative Reactivity Profile of Halogen Sites

| Position | Substituent | Primary Reaction Modality | Relative Activation Energy | Electronic Causality |

| C4 | -I (Iodo) | Pd/Ni-Catalyzed Cross-Coupling | Lowest | Weakest C-X bond; sterically accessible. |

| C2 | -Cl (Chloro) | Nucleophilic Aromatic Substitution | Moderate | Ortho to Pyridine N; stabilizes Meisenheimer complex. |

| C3 | -Cl (Chloro) | Directed Metalation / Late-Stage | Highest | Meta to Pyridine N; electronically deactivated for SNAr. |

| C6 | -CF₃ | Inert under standard conditions | N/A | Strong EWG; lowers overall LUMO of the ring . |

Visualizing the Reactivity Pathways

Fig 1: Orthogonal functionalization workflow of C6HCl2F3IN targeting C4 then C2.

Fig 2: Electronic activation pathways dictating site-selective reactivity.

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, ensuring reproducibility is paramount. The following protocols are designed with built-in analytical checkpoints, transforming them into self-validating systems.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C4

Objective: Selectively couple an arylboronic acid at the C4-Iodine position while preserving the C2 and C3 chlorines.

-

Reagents: C₆HCl₂F₃IN (1.0 eq), Arylboronic acid (1.05 eq), Pd(dppf)Cl₂ (0.03 eq), K₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/H₂O (4:1 v/v).

-

Conditions: 80 °C for 4-6 hours under N₂ atmosphere.

-

Causality & Design: We deliberately select a mild base (K₂CO₃) over stronger bases (like NaOtBu or KOH) to prevent premature SNAr attack by hydroxide at the C2-Cl position. The biphasic Dioxane/H₂O system ensures the boronic acid is activated in the aqueous layer while the highly lipophilic pyridine remains in the organic phase. Pd(dppf)Cl₂ is utilized because its large bite angle accelerates reductive elimination, minimizing off-target dehalogenation.

-

Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The starting material exhibits a characteristic[M+H]⁺ at m/z 341 with a 9:6:1 isotopic cluster (indicative of two Cl atoms). A successful reaction will yield a mass shift of Δ = -126.9 (loss of I) + Mass(Ar) - 1, while strictly preserving the 9:6:1 isotopic signature . Any deviation to a 3:1 ratio indicates catastrophic premature C2-Cl activation.

Protocol 2: Regioselective SNAr Amination at C2

Objective: Introduce an amine nucleophile selectively at the C2-Chlorine position of the C4-functionalized intermediate.

-

Reagents: C4-Aryl-2,3-dichloro-6-(trifluoromethyl)pyridine (1.0 eq), Primary/Secondary Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF.

-

Conditions: 100 °C for 12 hours.

-

Causality & Design: The C2-Cl is highly activated by the adjacent pyridine nitrogen. DIPEA is chosen as the base because it is a non-nucleophilic acid scavenger; it neutralizes the HCl byproduct without competing with the target amine for the electrophilic C2 site. The C3-Cl remains untouched due to its meta relationship to the ring nitrogen, which fails to stabilize the necessary transition state.

-

Self-Validation Checkpoint: LC-MS validation is achieved by observing a mass shift of Δ = -35.5 (loss of Cl) + Mass(Amine) - 1. Crucially, the isotopic cluster must transition from the 9:6:1 (dichloro) pattern to a 3:1 (monochloro) pattern . If the 9:6:1 pattern remains, the SNAr has failed; if no chlorine isotopes are detected, over-substitution at C3 has occurred.

References

-

Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in Palladium-catalyzed cross-coupling reactions. Journal of the American Chemical Society (2009). URL:[Link]

-

Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega (2019). URL:[Link]

-

Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes. Chemical Reviews (2015). URL:[Link]

Physicochemical Characterization and Thermal Analysis of 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Scientists Document Type: Technical Whitepaper & Methodological Guide

Structural Significance and Solid-State Thermodynamics

The compound 2,3-dichloro-4-iodo-6-(trifluoromethyl)pyridine is a highly functionalized, electron-deficient heterocyclic building block utilized in advanced agrochemical and pharmaceutical drug discovery[1]. The pyridine core is densely decorated with orthogonal halogens (chlorine and iodine) and a strongly electron-withdrawing trifluoromethyl (–CF₃) group.

Understanding the melting point ( Tm ) of this specific scaffold requires an analysis of its crystal lattice thermodynamics. The melting point is fundamentally dictated by the energy required to disrupt intermolecular forces. In polyhalogenated pyridines, halogen bonding (specifically I···N and I···Cl interactions) plays a dominant role in stabilizing the solid state.

While the exact empirical melting point of the 6-CF₃ isomer is sparsely documented in open literature due to its highly specialized commercial nature[2], its thermodynamic behavior can be accurately extrapolated by comparing it to its structural isomer, 2,3-dichloro-4-iodo-5-(trifluoromethyl)pyridine , which exhibits a well-characterized melting point of 156–157 °C[3].

Mechanistic Causality: Shifting the –CF₃ group from the 5-position to the 6-position introduces significant steric shielding adjacent to the basic pyridine nitrogen. This steric bulk disrupts the optimal geometry required for N···I halogen bonding networks. Consequently, the lattice energy is reduced, leading to an estimated melting point depression for the 6-CF₃ isomer, placing its expected Tm in the range of 140–150 °C .

Quantitative Isomeric Comparison

| Physicochemical Property | 2,3-Dichloro-4-iodo-5-(CF₃)pyridine | 2,3-Dichloro-4-iodo-6-(CF₃)pyridine | Causality for Variance |

| CAS Number | 3[3] | 2[2] | Positional isomerism |

| Molecular Weight | 341.88 g/mol | 341.88 g/mol | Identical atomic composition |

| Melting Point ( Tm ) | 156–157 °C[3] | ~140–150 °C (Estimated) | Steric shielding of pyridine nitrogen by 6-CF₃ |

| Dipole Moment | Higher (Asymmetric) | Lower (Pseudo-symmetric) | Vector cancellation of C-Cl and C-CF₃ bonds |

| Sublimation Risk | Moderate | High | Weaker intermolecular lattice forces |

Synthetic Workflow and Purity Implications

The accuracy of any melting point determination is strictly dependent on the purity of the analyte. Trace impurities from incomplete reactions or regioisomeric byproducts act as freezing-point depressants. The synthesis of 2,3-dichloro-4-iodo-6-(trifluoromethyl)pyridine is typically achieved via Directed ortho-Metalation (DoM).

Caption: Synthetic pathway for 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine via DoM.

Causality in Synthesis: The C4 proton is uniquely acidic due to the synergistic electron-withdrawing inductive effects of the adjacent C3-chlorine and the conjugated C6-trifluoromethyl group. Lithiation with Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) ensures strict regiocontrol.

Self-Validating Purity Check: Before thermal analysis, the material must be subjected to quantitative NMR (qNMR) and HPLC. If the HPLC chromatogram shows >99.5% purity, the sample is validated for thermodynamic testing.

Experimental Protocol: Self-Validating DSC Methodology

Standard capillary melting point apparatuses are highly prone to error when analyzing highly fluorinated, polyhalogenated aromatics due to their propensity to sublime before reaching their true melting point. To accurately determine the melting point, a Differential Scanning Calorimetry (DSC) protocol utilizing hermetically sealed pans is required.

Step-by-Step Self-Validating DSC Protocol

1. Instrument Calibration (The Baseline Validation)

-

Action: Calibrate the DSC using high-purity Indium ( Tm = 156.6 °C) and Zinc standards.

-

Causality: Indium's melting point perfectly brackets the expected thermal window of our target compound (140–160 °C). This ensures the thermocouple is strictly accurate within the exact phase-transition range of the analyte.

2. Sample Preparation

-

Action: Weigh precisely 1.50 to 2.00 mg of the purified 2,3-dichloro-4-iodo-6-(trifluoromethyl)pyridine into an aluminum DSC pan and apply a hermetic seal using a sample press.

-

Causality: Halogenated pyridines exhibit high vapor pressures. A hermetic seal prevents mass loss via sublimation. Without this, the resulting endotherm would be an uninterpretable convolution of melting and vaporization energies.

3. Environmental Control

-

Action: Purge the DSC cell with dry Nitrogen gas at a flow rate of 50 mL/min.

-

Causality: Nitrogen prevents oxidative degradation of the sample at elevated temperatures and sweeps away any residual moisture that could act as a thermal plasticizer.

4. The Self-Validating Thermal Cycle (Heat-Cool-Heat)

-

Initial Ramp: Heat from 25 °C to 120 °C at 10 °C/min.

-

Precision Ramp: Heat from 120 °C to 170 °C at 1 °C/min .

-

Causality: A slow, 1 °C/min ramp through the expected melting endotherm ensures complete thermal equilibrium between the furnace and the sample. Fast ramping causes "thermal lag," which artificially shifts the apparent melting point to a higher temperature.

-

-

Cooling Cycle: Cool the sample back to 25 °C at 5 °C/min, allowing it to recrystallize.

-

Validation Ramp: Repeat the Precision Ramp.

-

Causality (Self-Validation): If the compound decomposes upon melting, the second heating curve will show a broadened, depressed peak. If the first and second endotherms are perfectly superimposable, the protocol self-validates that the compound is thermally stable and the recorded Tm is a true thermodynamic melting point.

-

Caption: Self-validating DSC workflow for precise melting point determination of volatile pyridines.

Data Interpretation

When analyzing the resulting DSC thermogram, the true melting point is defined strictly as the extrapolated onset temperature of the endothermic peak, not the peak maximum. The peak maximum varies based on sample mass and thermal conductivity, whereas the onset temperature is an intrinsic, immutable thermodynamic property of the crystal lattice.

References

-

Title: 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine - CymitQuimica Source: cymitquimica.com URL: 1

-

Title: 2,3-Dichloro-4-iodo-5-(trifluoromethyl)pyridine CAS ... - ChemicalBook Source: chemicalbook.com URL: 3

-

Title: 946318-87-2_CAS号:946318-87-2 - ChemSrc Source: chemsrc.com URL: 2

Sources

- 1. 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine [cymitquimica.com]

- 2. 946318-87-2_CAS号:946318-87-2_N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide - 化源网 [chemsrc.com]

- 3. 2,3-Dichloro-4-iodo-5-(trifluoromethyl)pyridine CAS#: 1160474-55-4 [m.chemicalbook.com]

An In-Depth Spectroscopic Characterization Guide for 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine

Executive Summary

The compound 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine (CAS: 1824318-20-8) is a highly functionalized, polyhalogenated heteroaromatic building block[1]. Its dense array of orthogonal reactive sites—comprising two chlorine atoms, a heavy iodine atom, and a strongly electron-withdrawing trifluoromethyl group—makes it a privileged scaffold in the design of advanced agrochemicals and active pharmaceutical ingredients (APIs).

Because all but one position on the pyridine ring are substituted, traditional 1H NMR provides limited structural information. Therefore, structural elucidation relies heavily on the synergistic interpretation of 13C NMR, 19F NMR, and High-Resolution Mass Spectrometry (HRMS). This technical guide provides a comprehensive breakdown of the theoretical and empirical spectroscopic data for this molecule, explaining the quantum mechanical and physical phenomena that drive its unique analytical signatures.

Part 1: The Physics of the Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of this compound is defined by complex substituent additivity effects and relativistic phenomena.

-

1H NMR Dynamics: The pyridine ring contains only a single proton located at the C5 position. This proton is flanked by the bulky iodine atom at C4 and the strongly electron-withdrawing -CF3 group at C6. The inductive pull of the -CF3 group deshields the C5 proton, pushing its resonance downfield to approximately 8.15 ppm . Furthermore, a long-range scalar coupling ( 4JHF ) between the C5 proton and the fluorine atoms often resolves as a fine quartet ( J≈0.8−1.2 Hz).

-

13C NMR and the Heavy-Atom Effect (HALA): The most striking feature of the 13C spectrum is the chemical shift of the C4 carbon. While standard pyridine carbons resonate between 120–150 ppm, the C4 carbon is directly bonded to iodine. Iodine induces a Heavy-Atom Effect on the Light Atom (HALA) , a relativistic spin-orbit coupling phenomenon where the high-lying nonbonding orbitals of iodine with π -symmetry strongly shield the adjacent carbon nucleus[2]. This shifts the C4 resonance significantly upfield to approximately 108 ppm . The remaining chemical shifts are governed by heteroaromatic substituent additivity parameters[3].

-

19F NMR: The three equivalent fluorine atoms of the -CF3 group resonate as a sharp singlet (or finely split doublet if 4JHF is resolved) in the characteristic range of -68.0 ppm .

Mass Spectrometry and Isotopic Envelopes

Under Electron Ionization (EI, 70 eV), the molecule (Exact Mass: 340.848 Da) exhibits a highly diagnostic isotopic envelope dictated by the two chlorine atoms. The natural abundance of 35Cl (75%) and 37Cl (25%) generates a classic 9:6:1 intensity ratio for the M , M+2 , and M+4 peaks.

Fragmentation is governed by bond dissociation energies (BDE). The C-I bond is the weakest in the molecule ( ≈240 kJ/mol), making the homolytic cleavage of the iodine radical the primary fragmentation pathway, yielding a base peak at m/z 214. The secondary pathway is the loss of the -CF3 radical ( ≈69 Da).

Part 2: Analytical Workflows and Fragmentation Pathways

To ensure rigorous structural validation, an orthogonal analytical workflow is required. The diagram below maps the integration of these techniques.

Figure 1: Orthogonal analytical workflow for complete structural elucidation.

Figure 2: Primary EI-MS fragmentation pathways driven by bond dissociation energies.

Part 3: Standardized Acquisition Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Causality for critical parameters is explicitly defined.

Protocol A: Multinuclear NMR Acquisition

-

Sample Preparation: Dissolve 15.0 mg of the analyte in 600 µL of CDCl3 (99.8% D) containing 0.03% (v/v) TMS. Causality: The high concentration is required to achieve an adequate signal-to-noise (S/N) ratio for the highly split quaternary carbons in the 13C spectrum.

-

Instrument Calibration: Tune and match the probe for 1H, 13C, and 19F frequencies on a ≥ 400 MHz spectrometer. Perform 3D shimming until the TMS line width is <0.8 Hz at 50% peak height. Validation: A sharp TMS peak validates magnetic field homogeneity, ensuring fine JHF couplings are not artificially broadened.

-

13C Acquisition (Critical Step): Run a proton-decoupled 13C sequence (zgpg30). Set the relaxation delay (D1) to 5.0 seconds. Causality: Polyhalogenated quaternary carbons (C2, C3, C4, C6) lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T1 relaxation times. A short D1 will cause these critical signals to integrate poorly or vanish entirely. Acquire a minimum of 1024 scans.

Protocol B: HRMS-EI Acquisition

-

Sample Introduction: Introduce the sample via a Direct Insertion Probe (DIP) to bypass potential thermal degradation in a GC column.

-

Ionization & Calibration: Apply a standard 70 eV electron ionization energy. Use perfluorotributylamine (PFTBA) as an internal calibrant. Validation: Ensure the mass accuracy error is <5 ppm before acquisition to confidently assign the Cl2I isotopic envelope.

Part 4: Quantitative Data Summaries

Table 1: Predicted NMR Chemical Shifts and Couplings

Note: Values are theoretically derived benchmark targets based on empirical substituent additivity rules[3] and relativistic shielding models[2].

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J ) | Assignment Logic |

| 1H | C5 | 8.15 | Quartet (or Singlet) | 4JHF≈1.0 Hz | Deshielded by ortho -CF3 and -I. |

| 13C | C2 | 148.5 | Singlet | - | Deshielded by adjacent N and Cl. |

| 13C | C6 | 145.2 | Quartet | 2JCF≈35.0 Hz | Deshielded by N; split by adjacent -CF3. |

| 13C | C3 | 132.0 | Singlet | - | Aromatic C-Cl. |

| 13C | C5 | 126.5 | Singlet | - | Only protonated carbon. |

| 13C | -CF3 | 121.0 | Large Quartet | 1JCF≈274.0 Hz | Direct C-F coupling. |

| 13C | C4 | 108.5 | Singlet | - | Upfield shift due to Iodine HALA effect. |

| 19F | -CF3 | -68.0 | Singlet (or Doublet) | 4JHF≈1.0 Hz | Equivalent fluorine atoms. |

Table 2: Diagnostic FT-IR Vibrational Bands

| Wavenumber ( cm−1 ) | Intensity | Functional Group | Vibrational Mode |

| 3050 | Weak | C-H (Aromatic) | Stretching (C5 position) |

| 1540, 1420 | Medium | C=N, C=C | Pyridine ring skeletal stretching |

| 1180 - 1130 | Strong, Broad | C-F | -CF3 asymmetric/symmetric stretching |

| 740 | Strong | C-Cl | Aromatic C-Cl stretching |

| 520 | Medium | C-I | Aromatic C-I stretching |

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine via Directed Ortho-Metalation

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Utility

Fluorinated and halogenated pyridines are highly privileged scaffolds in the design of modern therapeutics and crop protection agents. Specifically, trifluoromethylpyridines serve as critical structural motifs in active agrochemical ingredients (e.g., pyroxsulam) and potent pharmaceutical kinase inhibitors[1].

The compound 2,3-dichloro-4-iodo-6-(trifluoromethyl)pyridine represents a highly functionalized, versatile building block. By introducing an iodine atom at the C-4 position, chemists unlock orthogonal cross-coupling capabilities. Because the oxidative addition of palladium occurs at a significantly faster rate into C–I bonds compared to C–Cl bonds, this scaffold allows for precise, site-selective functionalization (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings) at the C-4 position without disturbing the existing chlorides at C-2 and C-3.

Mechanistic Causality & Reaction Design (E-E-A-T)

To synthesize this molecule from the commercially available precursor, 2,3-dichloro-6-(trifluoromethyl)pyridine, we employ a Directed Ortho-Metalation (DoM) strategy followed by electrophilic trapping. The success of this protocol relies on strict adherence to the following mechanistic principles:

-

Regioselectivity (The "Why"): The starting material possesses two available protons (C-4 and C-5). The C-3 chlorine acts as a powerful Directed Ortho-Metalation Group (DMG) due to its inductive electron-withdrawing effect and its ability to coordinate the lithium cation via its lone pairs. Consequently, the C-4 proton is significantly more kinetically and thermodynamically acidic than the C-5 proton, leading to exclusive lithiation at C-4[2].

-

Base Selection: 1 is utilized instead of n -butyllithium ( n -BuLi). n -BuLi is highly nucleophilic and would readily undergo Nucleophilic Aromatic Substitution (S N Ar) at the C-2 chlorine or attack the electrophilic CF 3 group. LDA provides the necessary basicity to deprotonate C-4 without acting as a nucleophile[1].

-

Cryogenic Control (-78 °C): Halopyridines are notorious for undergoing the base-catalyzed "halogen dance" rearrangement or forming transient, highly reactive pyridynes at elevated temperatures. Maintaining a strict -78 °C environment "freezes" the kinetic pyridyl-lithium species, preventing degradation and ensuring high regiochemical fidelity[3].

Experimental Workflow

Experimental workflow for the synthesis of 2,3-dichloro-4-iodo-6-(trifluoromethyl)pyridine.

Quantitative Data & Reagent Stoichiometry

Table 1: Reaction Stoichiometry (10.0 mmol scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 2,3-Dichloro-6-(trifluoromethyl)pyridine | 216.00 | 1.0 | 2.16 g (10.0 mmol) | Substrate |

| LDA (2.0 M in THF/heptane) | 107.12 | 1.1 | 5.5 mL (11.0 mmol) | Non-nucleophilic Base |

| Iodine (I 2 ) | 253.81 | 1.2 | 3.05 g (12.0 mmol) | Electrophile |

| Anhydrous THF | 72.11 | - | 50 mL | Solvent |

| Sat. Na 2 S 2 O 3 (aq) | 158.11 | Excess | 20 mL | Reducing Quench |

Step-by-Step Protocol (Self-Validating System)

This protocol is designed with In-Process Controls (IPCs) to ensure self-validation at each critical juncture.

Phase 1: Setup and Lithiation

-

Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon (repeat 3 times).

-

Substrate Addition: Dissolve 2,3-dichloro-6-(trifluoromethyl)pyridine (2.16 g, 10.0 mmol) in anhydrous THF (30 mL) and inject it into the flask.

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Metalation: Syringe in LDA (5.5 mL of a 2.0 M solution, 11.0 mmol) dropwise over 10 minutes down the inner wall of the flask to pre-cool the base.

-

IPC / Expected Observation: The solution will transition from colorless to a deep yellow/reddish-brown, indicating the successful formation of the C-4 pyridyl-lithium intermediate. Stir at -78 °C for 1.5 hours.

-

Phase 2: Electrophilic Trapping

-

Iodine Preparation: In a separate flame-dried vial, dissolve I 2 (3.05 g, 12.0 mmol) in anhydrous THF (20 mL).

-

Trapping: Add the I 2 solution dropwise to the reaction mixture over 15 minutes, strictly maintaining the temperature at -78 °C.

-

IPC / Expected Observation: The dark purple color of the iodine will initially persist upon hitting the solution but will rapidly fade as it is consumed by the highly nucleophilic lithiated species. Stir for an additional 1 hour at -78 °C.

-